molecular formula C11H13NO2 B3060324 5-hydroxy-1-methyl-5-phenylpyrrolidin-2-one CAS No. 23132-30-1

5-hydroxy-1-methyl-5-phenylpyrrolidin-2-one

Cat. No.: B3060324
CAS No.: 23132-30-1
M. Wt: 191.23 g/mol
InChI Key: YISVUHTYBANBBQ-UHFFFAOYSA-N
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Description

5-hydroxy-1-methyl-5-phenylpyrrolidin-2-one is a heterocyclic compound that belongs to the pyrrolidinone family. This compound is characterized by a five-membered lactam ring with a hydroxyl group, a methyl group, and a phenyl group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-1-methyl-5-phenylpyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of 5-phenylfuran-2(3H)-one with methylamine under microwave-assisted conditions. This method is advantageous as it is eco-friendly and avoids the use of toxic solvents . The reaction typically proceeds under solvent-free conditions, with the microwave technique accelerating the reaction and providing high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale microwave-assisted synthesis. This method is preferred due to its efficiency and reduced environmental impact. The use of continuous flow reactors can further enhance the scalability and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-1-methyl-5-phenylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-hydroxy-1-methyl-5-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the following mechanisms:

Comparison with Similar Compounds

5-hydroxy-1-methyl-5-phenylpyrrolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-hydroxy-1-methyl-5-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12-10(13)7-8-11(12,14)9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISVUHTYBANBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC1(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90945810
Record name 5-Hydroxy-1-methyl-5-phenylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23132-30-1
Record name 2-Pyrrolidinone, 5-hydroxy-1-methyl-5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023132301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-1-methyl-5-phenylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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